molecular formula C16H16N4O3 B2828895 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid CAS No. 2094953-91-8

4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid

货号 B2828895
CAS 编号: 2094953-91-8
分子量: 312.329
InChI 键: YDSMGRYPSYIJLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular, respiratory, and neurological disorders.

作用机制

4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 activates sGC enzyme by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream signaling pathways that mediate the physiological effects of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272.
Biochemical and Physiological Effects
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory, anti-platelet, and anti-proliferative activities. These effects are mediated by the activation of cGMP-dependent signaling pathways, which regulate various cellular processes, including smooth muscle relaxation, platelet aggregation, and immune cell activation.

实验室实验的优点和局限性

One of the main advantages of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 is its high potency and selectivity for sGC enzyme, which allows for precise modulation of cGMP signaling pathways. However, one of the limitations of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 is its low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.

未来方向

There are several future directions for the research on 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272, including:
1. Development of novel sGC activators with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 in the treatment of other diseases, such as cancer and metabolic disorders.
3. Elucidation of the molecular mechanisms underlying the physiological effects of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272, which can lead to the development of more targeted therapies.
4. Evaluation of the safety and efficacy of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 in clinical trials, which can pave the way for its approval as a therapeutic agent.
Conclusion
4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 is a potent and selective activator of sGC enzyme, which has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of cGMP-dependent signaling pathways, which mediate its biochemical and physiological effects. Although there are some limitations to its use, the future research on 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 holds great promise for the development of novel therapies for various diseases.

合成方法

The synthesis of 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 involves a multi-step process that starts with the reaction between 1H-indazole-3-carboxylic acid and butylamine to obtain the corresponding amide. This amide is then subjected to a series of reactions, including acylation, deprotection, and cyclization, to yield the final product.

科学研究应用

4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been extensively studied in preclinical and clinical settings for its therapeutic potential in various diseases. In cardiovascular diseases, 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure. In respiratory diseases, 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been demonstrated to improve pulmonary function and reduce inflammation. In neurological disorders, 4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid 41-2272 has been investigated for its potential to improve cognitive function and reduce neuroinflammation.

属性

IUPAC Name

4-[(E)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-2-3-7-18-15(21)11(9-17)8-10-5-4-6-12-13(10)14(16(22)23)20-19-12/h4-6,8H,2-3,7H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSMGRYPSYIJLF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=C2C(=CC=C1)NN=C2C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=C2C(=CC=C1)NN=C2C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-1H-indazole-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。